Phosphoric acid mono-((E)-tetradec-11-enyl) ester
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Overview
Description
Phosphoric acid mono-((E)-tetradec-11-enyl) ester is an organophosphate compound characterized by the presence of a phosphoric acid esterified with a long-chain unsaturated alcohol. This compound is part of a broader class of phosphate esters, which are essential in various biological and industrial processes due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid mono-((E)-tetradec-11-enyl) ester typically involves the esterification of phosphoric acid with (E)-tetradec-11-en-1-ol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated alcohol .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the esterification reaction. Post-reaction, the product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid mono-((E)-tetradec-11-enyl) ester undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Phosphoric acid and (E)-tetradec-11-en-1-ol.
Oxidation: Epoxides or hydroxylated derivatives of the alkyl chain.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid mono-((E)-tetradec-11-enyl) ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid mono-((E)-tetradec-11-enyl) ester involves its interaction with various molecular targets and pathways:
Phosphorylation: The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules, which is crucial in many biochemical processes.
Membrane Interaction: Due to its amphiphilic structure, it can integrate into lipid bilayers, affecting membrane fluidity and function.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Phosphoric acid mono-((E)-tetradec-11-enyl) ester can be compared with other similar compounds such as:
Phosphoric acid mono-((E)-dodec-11-enyl) ester: Similar structure but with a shorter alkyl chain, leading to different physical properties and reactivity.
Phosphoric acid mono-((E)-hexadec-11-enyl) ester: Longer alkyl chain, which may enhance its hydrophobic interactions and applications in surfactant formulations.
Uniqueness: The unique aspect of this compound lies in its balance between hydrophilic and hydrophobic properties, making it versatile for various applications in both aqueous and non-aqueous environments .
Properties
Molecular Formula |
C14H29O4P |
---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
[(E)-tetradec-11-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C14H29O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h3-4H,2,5-14H2,1H3,(H2,15,16,17)/b4-3+ |
InChI Key |
VKPRWVOYFUXFAT-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCOP(=O)(O)O |
Canonical SMILES |
CCC=CCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
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